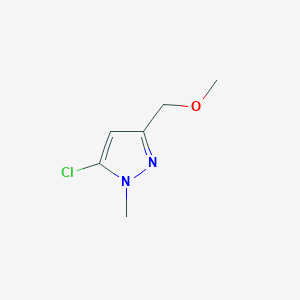
Methyl 2-(4-acetyl-2-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-acetyl-2-bromophenyl)acetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenylacetic acid and is characterized by the presence of a bromine atom and an acetyl group on the aromatic ring. This compound is typically a colorless to light yellow liquid with a distinct smell and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(4-acetyl-2-bromophenyl)acetate can be synthesized through the bromination of methyl phenylacetate followed by acetylation. The process involves the reaction of methyl phenylacetate with bromine to introduce the bromine atom at the desired position on the aromatic ring. The resulting brominated compound is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and acetylation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-acetyl-2-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohols and de-brominated derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-acetyl-2-bromophenyl)acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(4-acetyl-2-bromophenyl)acetate involves its interaction with various molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation, reduction, and conjugation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the acetyl group.
Methyl 2-(4-acetylphenyl)acetate: Similar but lacks the bromine atom.
Methyl 2-(4-chloro-2-bromophenyl)acetate: Contains a chlorine atom in addition to the bromine atom.
Uniqueness
Methyl 2-(4-acetyl-2-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetyl group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 2-(4-acetyl-2-bromophenyl)acetate |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
RAPQOTSKFNPORU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)



![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)


![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
